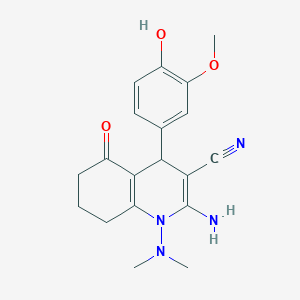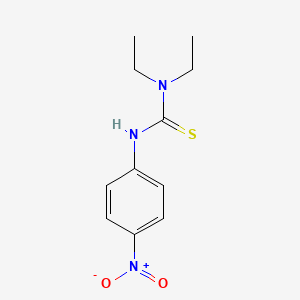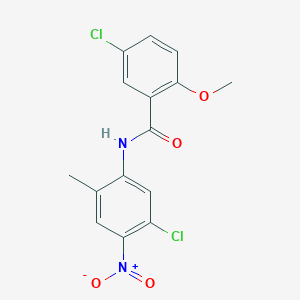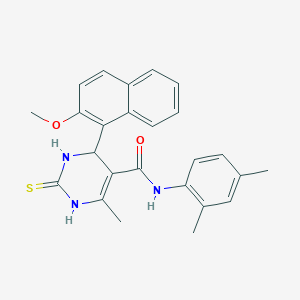![molecular formula C20H16ClNO4S B3962585 N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3962585.png)
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide
Übersicht
Beschreibung
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide, commonly known as CSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CSB is a sulfonamide-based compound that possesses both anti-inflammatory and analgesic properties.
Wirkmechanismus
CSB exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that converts arachidonic acid to prostaglandins. Prostaglandins are known to play a significant role in the inflammatory response and pain perception. By inhibiting COX-2 activity, CSB reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
CSB has been shown to have minimal toxicity and is well-tolerated in laboratory animals. It has a half-life of approximately 3 hours and is metabolized in the liver. CSB has been found to have a dose-dependent effect on the inhibition of COX-2 activity. It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CSB in laboratory experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models. Another advantage is its minimal toxicity and good tolerability. However, one of the limitations of using CSB is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of CSB in scientific research. One area of interest is its potential application in the treatment of cancer. CSB has been shown to inhibit the growth of various cancer cell lines and may have potential as a chemotherapeutic agent. Another area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CSB has been found to have neuroprotective effects in animal models and may have potential as a therapeutic agent for these diseases.
Wissenschaftliche Forschungsanwendungen
CSB has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. CSB also inhibits the activation of nuclear factor-κB, a transcription factor that plays a crucial role in the inflammatory response. In addition, CSB has been found to have potential applications in the treatment of neuropathic pain, migraine, and cancer.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-26-18-11-9-17(10-12-18)22(20(23)15-5-3-2-4-6-15)27(24,25)19-13-7-16(21)8-14-19/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQEBFGTJUYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-2-{[1-[(2-methyl-1-naphthyl)methyl]-4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B3962513.png)
![3-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 4-morpholinecarboxylate](/img/structure/B3962521.png)

![3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962537.png)
![6-chloro-3-{[(2-isopropoxyethyl)amino]methyl}-N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3962540.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3962545.png)
![methyl 2-[3-hydroxy-5-(4-methylphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962551.png)
![5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962555.png)





![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B3962608.png)